4-Methyl-3-nitrobenzene-1,2-diamine
Overview
Description
4-Methyl-3-nitrobenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methyl group, a nitro group, and two amino groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-3-nitrobenzene-1,2-diamine is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves two steps: the formation of a sigma-bond to the benzene ring by the electrophile, and the removal of a proton from the intermediate . The result is a substituted benzene ring .
Pharmacokinetics
The polar character of the nitro group in similar compounds results in lower volatility than ketones of about the same molecular weight . Surprisingly, the water solubility is low .
Result of Action
The result of the action of this compound is a substituted benzene ring . This occurs due to the electrophilic aromatic substitution reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the reaction is successful only when conducted at high temperatures in the vapor phase . Also, the compound’s interactions with DNA can be affected by environmental factors .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-nitrobenzene-1,2-diamine is a nitrogen derivative and belongs to the class of nitro compounds . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can be prepared through various methods, including the direct substitution of hydrocarbons with nitric acid .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can bond to a nucleophile to give a substitution or addition product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitrobenzene-1,2-diamine typically involves the nitration of 4-methyl-1,2-diaminobenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials such as 4-methyl-1,2-diaminobenzene. The nitration step is followed by purification processes to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitro group.
Major Products Formed:
Oxidation: The major product is this compound with the nitro group converted to an amino group.
Reduction: The major product is 4-Methyl-3-aminobenzene-1,2-diamine.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
4-Methyl-3-nitrobenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Methyl-1,2-diaminobenzene: Similar structure but lacks the nitro group.
3-Nitrobenzene-1,2-diamine: Similar structure but lacks the methyl group.
4-Methyl-3-nitroaniline: Similar structure but lacks one amino group.
Uniqueness: 4-Methyl-3-nitrobenzene-1,2-diamine is unique due to the presence of both a nitro group and two amino groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
4-methyl-3-nitrobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFSMFMNGAKHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169346 | |
Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172549-15-4 | |
Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172549154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-nitrobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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